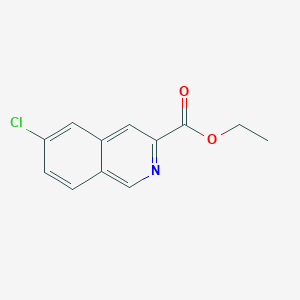

Ethyl 6-chloroisoquinoline-3-carboxylate

描述

Significance of Isoquinoline (B145761) Core Structures in Organic and Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a ubiquitous feature in a vast array of natural products and synthetic compounds. wikipedia.org Its structural rigidity and the presence of a nitrogen atom confer unique electronic and steric properties, making it an ideal scaffold for molecular recognition by biological targets. pharmaguideline.com

The significance of the isoquinoline core is underscored by its presence in numerous clinically approved drugs and biologically active alkaloids. pharmaguideline.com For instance, the vasodilator papaverine (B1678415) and the antiemetic agent emetine (B1671215) contain the isoquinoline moiety. thieme-connect.de Furthermore, isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anesthetic, antihypertensive, and antimicrobial properties. pharmaguideline.com This broad utility has cemented the isoquinoline scaffold as a "privileged structure" in drug discovery, continually inspiring the design and synthesis of new therapeutic agents.

Contextualizing Ethyl 6-chloroisoquinoline-3-carboxylate within Substituted Isoquinoline Derivatives

This compound can be systematically deconstructed to appreciate its position within the diverse family of substituted isoquinolines. The core is the isoquinoline ring system. Attached to this are two key functional groups that modulate its properties:

A chloro group at the 6-position: Halogenation of the isoquinoline ring, particularly on the benzene portion, is a common strategy in medicinal chemistry. The introduction of a chlorine atom can significantly alter the electronic distribution within the aromatic system, influencing its reactivity and pharmacokinetic properties. Halogenated isoquinolines are also valuable intermediates in organic synthesis, serving as handles for cross-coupling reactions to build more complex molecular architectures.

An ethyl carboxylate group at the 3-position: The presence of an ester group, particularly at the 3-position, introduces a site for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The electronic nature of the ester group also influences the reactivity of the isoquinoline ring.

Table 1: Physicochemical Data of Structurally Related Quinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 6-chloroquinoline-3-carboxylate | 375854-57-2 | C₁₂H₁₀ClNO₂ | 235.67 | 108.4-109.1 |

| Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | 70271-77-1 | C₁₂H₁₀ClNO₃ | 251.67 | >300 |

| Ethyl 2-amino-6-chloroquinoline-3-carboxylate | 284662-88-0 | C₁₂H₁₁ClN₂O₂ | 250.68 | Not Available |

This table presents data for quinoline (B57606) analogs due to the lack of specific public data for this compound.

Overview of Academic Research Trajectories for this compound and Related Compounds

While dedicated research on this compound is not prominent in the available literature, the academic trajectories for related compounds are well-defined and can be extrapolated to understand its potential areas of investigation. The primary research avenues for substituted isoquinolines include:

Development of Novel Synthetic Methodologies: A significant body of research is dedicated to the efficient synthesis of the isoquinoline core. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are continually being refined and adapted for the synthesis of a wide variety of derivatives. wikipedia.orgpharmaguideline.comorganicreactions.orgwikipedia.orgthermofisher.comnih.govslideshare.netchemistry-reaction.comquimicaorganica.orgorganicreactions.orgwikipedia.orgorganic-chemistry.orgnrochemistry.comquimicaorganica.orgaalto.fiyoutube.com Modern techniques, including transition-metal-catalyzed cross-coupling and C-H activation, are also being explored to introduce functional groups onto the isoquinoline scaffold with high precision. organic-chemistry.org

Exploration of Biological Activity: Given the proven track record of the isoquinoline scaffold in medicinal chemistry, a major research focus is the synthesis and biological evaluation of novel derivatives. Research on halogenated isoquinolines, for instance, has explored their potential as anticancer and antimicrobial agents. The specific substitution pattern on the isoquinoline ring is crucial in determining the biological activity and target selectivity.

Applications in Materials Science: The rigid, planar structure of the isoquinoline system, coupled with its electronic properties, makes it an attractive candidate for applications in materials science. Isoquinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry.

The synthesis of this compound would likely proceed through established methods for isoquinoline ring formation, utilizing appropriately substituted starting materials. For example, a modification of the Pomeranz-Fritsch reaction using 4-chlorobenzaldehyde (B46862) and an aminoacetal bearing an ethyl carboxylate group could be a plausible route. organicreactions.orgwikipedia.orgthermofisher.comchemistry-reaction.comquimicaorganica.org Alternatively, the Bischler-Napieralski or Pictet-Spengler reactions could be employed, followed by functional group manipulation to introduce the desired substituents. wikipedia.orgpharmaguideline.comslideshare.netorganicreactions.orgwikipedia.orgorganic-chemistry.orgnrochemistry.comquimicaorganica.orgaalto.fiyoutube.com

Table 2: Major Synthetic Routes to the Isoquinoline Core

| Reaction Name | Description | Key Reactants |

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. wikipedia.orgwikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com | β-phenylethylamide, Lewis acid (e.g., POCl₃) |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. wikipedia.orgpharmaguideline.comnih.govorganicreactions.orgquimicaorganica.orgaalto.fi | β-arylethylamine, Aldehyde/Ketone |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgthermofisher.comchemistry-reaction.comquimicaorganica.org | Benzaldehyde (B42025), Aminoacetal |

Structure

3D Structure

属性

IUPAC Name |

ethyl 6-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXGWNMRTBTPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Chloroisoquinoline 3 Carboxylate and Analogues

Strategic Approaches to Isoquinoline (B145761) Core Construction

The formation of the fundamental isoquinoline ring system is a critical step in the synthesis of Ethyl 6-chloroisoquinoline-3-carboxylate. Various strategic approaches have been developed to build this bicyclic heteroaromatic structure, often beginning with substituted benzene (B151609) derivatives. These methods typically involve the formation of the nitrogen-containing ring onto a pre-existing benzene ring.

Condensation-Cyclization Reactions in Isoquinoline Formation

A primary strategy for constructing the isoquinoline core involves condensation followed by a cyclization reaction. Several named reactions fall under this category, providing versatile routes to isoquinoline and its derivatives.

One of the most prominent methods is the Bischler-Napieralski reaction . wikipedia.orgpharmaguideline.com This reaction involves the cyclodehydration of a β-phenylethylamide using a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline (B110456). pharmaguideline.comnih.gov This intermediate can then be dehydrogenated to the fully aromatic isoquinoline. pharmaguideline.com To achieve the substitution pattern of the target molecule, a para-chlorinated β-phenylethylamine would be acylated, and the cyclization would form the isoquinoline ring.

Another important method is the Pomeranz–Fritsch reaction , which provides an efficient pathway to isoquinolines directly. wikipedia.org This reaction utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532), which react in an acidic medium to form the isoquinoline ring system. wikipedia.org A modification known as the Schlittler-Müller modification allows for the use of a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same product. wikipedia.org

The Pictet-Gams reaction is a variation of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenylethylamide. The presence of the hydroxyl group allows for dehydration under the same conditions as the cyclization, leading directly to the isoquinoline without a separate dehydrogenation step. wikipedia.org

These condensation-cyclization strategies are fundamental in heterocyclic synthesis, offering pathways to a wide array of substituted isoquinolines.

| Reaction Name | Key Reactants | Intermediate/Product |

| Bischler-Napieralski | β-Phenylethylamide, Lewis Acid | 3,4-Dihydroisoquinoline |

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | Isoquinoline |

| Pictet-Gams | β-Hydroxy-β-phenylethylamide | Isoquinoline |

Pictet-Spengler Cyclization and its Variants for Tetrahydroisoquinoline Intermediates

The Pictet-Spengler reaction is a powerful and widely used method for synthesizing tetrahydroisoquinolines (THIQs). jk-sci.comwikipedia.orgnih.govthermofisher.com Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com

The reaction proceeds through two main steps:

Formation of a Schiff base (imine) from the reaction between the β-arylethylamine and the carbonyl compound. jk-sci.com

An intramolecular electrophilic substitution (a 6-endo-trig cyclization) where the electron-rich aromatic ring attacks the protonated imine (iminium ion), leading to the formation of the tetrahydroisoquinoline ring. jk-sci.com

To synthesize an intermediate for this compound, one would start with a 4-chloro-phenylethylamine and react it with an ethyl glyoxylate (B1226380) derivative. The resulting tetrahydroisoquinoline-3-carboxylate would then require an oxidation or dehydrogenation step to yield the final aromatic isoquinoline product.

The reaction conditions for the Pictet-Spengler cyclization can vary. While traditionally requiring strong acids and heat, the presence of electron-donating groups on the aromatic ring allows the reaction to proceed under milder, even physiological, conditions. pharmaguideline.comjk-sci.com Variants of the reaction, such as the N-acyliminium ion Pictet-Spengler reaction, utilize a pre-acylated iminium ion, which is a more powerful electrophile, allowing for cyclization with less activated aromatic rings under mild conditions. wikipedia.org

Reductive Amination in Tetrahydroisoquinoline Synthesis

Reductive amination is a versatile tool for forming C-N bonds and is employed in the synthesis of tetrahydroisoquinolines. thieme-connect.commdpi.com This method can be applied in both an intermolecular and intramolecular fashion to construct the heterocyclic ring.

An intramolecular asymmetric reductive amination has been developed as a highly efficient route to chiral tetrahydroisoquinolines. rsc.org This process can be achieved through a one-pot sequence involving N-Boc deprotection of a suitable precursor (like a tert-butyl 2-benzoylphenethyl-carbamate), spontaneous cyclization to form a cyclic imine, and subsequent asymmetric hydrogenation catalyzed by an iridium complex. rsc.org This method provides access to optically active THIQs in high yields and enantioselectivities. rsc.org

Intermolecular reductive amination is also a powerful technique, often used to synthesize N-alkyl tetrahydroisoquinolines. thieme-connect.com In this approach, a pre-formed tetrahydroisoquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent. A combination of Ti(Oi-Pr)4 and NaBH4 has been shown to be a versatile reagent system for this transformation. thieme-connect.com While typically used for N-functionalization, the principles of reductive amination are also foundational to the cyclization strategies that form the THIQ core from acyclic precursors. mdpi.comnih.gov Like the Pictet-Spengler reaction, syntheses employing reductive amination to form the ring system yield a tetrahydroisoquinoline, which must be aromatized in a subsequent step to produce the desired isoquinoline. rsc.org

Introduction and Regioselective Functionalization of Halogen Substituents

The placement of the chlorine atom at the C-6 position of the isoquinoline ring is a crucial aspect of the synthesis of this compound. The regioselectivity of this functionalization is paramount, and different strategies can be employed to achieve it.

Electrophilic Aromatic Substitution for Chlorine Incorporation

Direct halogenation of the parent isoquinoline ring via electrophilic aromatic substitution presents significant regioselectivity challenges. The isoquinoline nucleus is a bicyclic system where the benzene ring is generally more electron-rich than the pyridine (B92270) ring. quimicaorganica.org Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring. quimicaorganica.orgiust.ac.ir

For isoquinoline, electrophilic attack occurs predominantly at the C-5 and C-8 positions. quimicaorganica.orgiust.ac.ir This preference is explained by the stability of the cationic Wheland intermediate formed during the substitution process. Attack at C-5 or C-8 allows the positive charge to be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org Attack at C-6 or C-7 results in a less stable intermediate. quimicaorganica.org Therefore, direct chlorination of an isoquinoline-3-carboxylate precursor is unlikely to yield the desired 6-chloro isomer as the major product.

Utilization of Pre-functionalized Aromatic Precursors

A more effective and widely adopted strategy for achieving specific regiochemistry is to use a starting material that already contains the halogen substituent in the correct position. acs.org This approach bypasses the regioselectivity issues associated with electrophilic substitution on the assembled heterocyclic system.

For the synthesis of this compound, the logical starting material for methods like the Bischler-Napieralski or Pictet-Spengler reactions would be a derivative of 4-chlorophenylethylamine. The chlorine atom at the para-position of the phenylethylamine precursor ensures that after cyclization to form the isoquinoline ring, the chlorine will be located at the C-6 position.

This "pre-functionalization" strategy is a cornerstone of modern organic synthesis, providing unambiguous control over substituent placement. For example, a practical synthesis of a chiral tetrahydroisoquinoline D1 potentiator begins with commercially available (R)-2-bromophenylalanine, demonstrating the utility of a pre-halogenated aromatic precursor in a multi-step synthesis. acs.org This approach ensures that the final product has the desired substitution pattern without the need for potentially low-yielding and unselective halogenation steps on the final ring system.

Esterification and Functional Group Transformations at the 3-Position

The ester group at the 3-position of the isoquinoline core is a primary site for introducing structural diversity. Its synthesis from the parent carboxylic acid and its subsequent transformations are fundamental steps in the generation of analogues.

Direct esterification involves the conversion of a carboxylic acid to an ester in a single step. For the synthesis of this compound from its precursor, 6-chloroisoquinoline-3-carboxylic acid, several established methods can be employed. The key challenge in these reactions is to effectively activate the carboxylic acid and manage the water produced as a byproduct, which can drive the equilibrium back towards the starting materials. masterorganicchemistry.com

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The use of excess alcohol serves to shift the reaction equilibrium towards the formation of the ester. Another approach is to remove the water as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, Steglich esterification provides a milder method that can be performed at room temperature. This technique uses a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid. organic-chemistry.org This method is particularly effective for sterically hindered substrates and helps to avoid the harsh acidic conditions of the Fischer esterification. organic-chemistry.org Other modern condensing reagents used for direct esterification include (benzotriazol-1-yloxy)-tris(dimethylamino)phosphonium hexafluorophosphate) (BOP) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). mdpi.com

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Excess Ethanol, H₂SO₄ or HCl | Reflux | Inexpensive reagents. masterorganicchemistry.com |

| Steglich Esterification | Ethanol, DCC, DMAP | Room Temperature | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.org |

| Titanium-Mediated Esterification | Ethanol, TiCl₄ | Varies | Utilizes a Lewis acid for activation. mdpi.com |

An alternative to direct esterification is the activation of the carboxylic acid via a mixed anhydride (B1165640) intermediate. Ethyl chloroformate (ClCO₂Et) is a common reagent for this purpose. wikipedia.org In this two-step, one-pot procedure, 6-chloroisoquinoline-3-carboxylic acid is first treated with ethyl chloroformate in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N). researchgate.net

The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbonyl carbon of ethyl chloroformate. This reaction forms a mixed carbonic-carboxylic anhydride, which is a highly activated intermediate. researchgate.net Subsequent addition of ethanol to the reaction mixture leads to nucleophilic acyl substitution, where the ethoxide attacks the isoquinoline carbonyl group, displacing the carbonic anhydride portion as a leaving group. This process efficiently yields the desired product, this compound.

The ethyl ester at the 3-position is not only a synthetic target but also a versatile functional handle for further derivatization.

Hydrolysis: The ester can be readily hydrolyzed back to the parent 6-chloroisoquinoline-3-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification, driven by the presence of excess water. masterorganicchemistry.com Base-catalyzed hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. This pathway is generally irreversible and provides a high yield of the carboxylic acid, which can then be used in other reactions, such as amide bond formation.

Transesterification: This process allows for the conversion of the ethyl ester into other alkyl esters, providing a straightforward route to a library of analogues. Transesterification is an equilibrium-controlled reaction where the alcohol component of the ester is exchanged. To synthesize a different ester, such as the methyl or benzyl (B1604629) ester, this compound is treated with a large excess of the corresponding alcohol (e.g., methanol (B129727) or benzyl alcohol) in the presence of an acid or base catalyst. Driving the reaction to completion often requires the removal of the ethanol byproduct.

Advanced Coupling Reactions in the Synthesis of Substituted Isoquinolines

The chlorine atom at the 6-position of the isoquinoline ring provides a key site for introducing complexity through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium catalysts are renowned for their ability to facilitate the formation of C-C bonds between sp²-hybridized carbon atoms, such as those found in aryl chlorides and various organometallic reagents. These reactions offer a reliable and modular approach to synthesizing substituted isoquinolines from the this compound template.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.org In the context of this compound, the chlorine atom at the 6-position serves as the organic halide partner. This reaction allows for the direct attachment of a wide variety of aryl, heteroaryl, or vinyl groups at this position.

The catalytic cycle of the Suzuki reaction involves three main steps: libretexts.orgyoutube.com

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond of the isoquinoline ring, forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

The success of the Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent. For coupling aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky phosphine (B1218219) ligands are often required. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.com A variety of bases, such as potassium carbonate (K₂CO₃), potassium acetate (B1210297) (KOAc), or cesium carbonate (Cs₂CO₃), are used to facilitate the transmetalation step. researchgate.net

| Organoboron Reagent | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 6-phenylisoquinoline-3-carboxylate |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Ethyl 6-(thiophen-2-yl)isoquinoline-3-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Ethyl 6-(4-methoxyphenyl)isoquinoline-3-carboxylate |

Palladium-Catalyzed Cross-Coupling Methodologies

Regioselectivity and Scope in Cross-Coupling of Haloaryl Substrates

The synthesis of substituted isoquinolines often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. When using dihaloaryl or dihaloheterocyclic precursors, controlling the regioselectivity—that is, which halogen atom reacts first—is paramount for directing the synthesis towards the desired isomer. The reactivity of a halogen substituent is influenced by its position on the aromatic ring, with factors like electronic effects and steric hindrance playing a crucial role.

In polyhalogenated N-heteroarenes, halides positioned adjacent to the nitrogen atom are typically more reactive due to the electron-withdrawing nature of the heteroatom, which polarizes the carbon-halogen bond and makes the carbon atom more electrophilic. nih.govnih.gov For instance, in reactions involving 2,4-dihalopyridines, cross-coupling conventionally occurs at the C2 position. nih.govacs.org However, this inherent selectivity can be overturned by carefully selecting the catalytic system. Changes to the phosphine ligand-to-palladium ratio or the use of sterically hindered N-heterocyclic carbene (NHC) ligands can invert the selectivity, favoring reaction at the C4 position. nih.govnih.govacs.org This ligand-controlled regioselectivity is a powerful tool for accessing unconventional substitution patterns that would otherwise be difficult to obtain.

The choice of catalyst, ligands, and reaction conditions allows for a sequential and controlled functionalization of polyhalogenated systems. This iterative approach is fundamental for building molecular complexity and accessing a wide array of substituted heterocycles from a common starting material.

Table 1: Factors Influencing Regioselectivity in Pd-Catalyzed Cross-Coupling of Dihalo-N-Heteroarenes

| Factor | Typical Outcome (e.g., in 2,4-Dihalopyridines) | Atypical Outcome | Rationale for Atypical Outcome |

| Electronic Bias | Reaction at C2 (position α to nitrogen is more electrophilic) | Reaction at C4 | Not typically observed without catalyst control. |

| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often favor C2. | Bulky NHC ligands (e.g., IPr, SIPr) can favor C4. nih.gov | Steric hindrance around the palladium center can prevent coordination/oxidative addition at the more sterically accessible C2 position, forcing reaction at C4. |

| Ligand:Pd Ratio | High PPh₃:Pd ratio (≥3:1) favors C2 selectivity. nih.gov | Low PPh₃:Pd ratio (≤2.5:1) can favor C4 selectivity. nih.gov | Lower ligand ratios can lead to different catalytically active species, including palladium clusters or nanoparticles, which exhibit different selectivity profiles than mononuclear complexes. acs.org |

| Catalyst Speciation | Mononuclear Pd(0) complexes favor C2. | Multinuclear Pd clusters or nanoparticles can favor C4. acs.org | The mechanism and steric environment of the active site in multinuclear species differ significantly from mononuclear catalysts, leading to altered regiochemical preferences. |

Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion for Related Heterocycles

While not a direct synthesis of isoquinolines, a notable methodology for the synthesis of the related quinoline-3-carboxylate core involves a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. This reaction proceeds through a proposed cyclopropanation-ring expansion pathway, offering a mild and efficient route to the quinoline (B57606) scaffold.

The proposed mechanism begins with the rhodium catalyst generating an electrophilic rhodium carbenoid from the ethyl halodiazoacetate. This carbenoid then reacts with the electron-rich C2-C3 double bond of the indole (B1671886) ring to form a labile indoline (B122111) cyclopropane (B1198618) intermediate. This highly strained three-membered ring subsequently undergoes ring-opening and elimination of a hydrogen halide (H-X), which expands the five-membered pyrrole (B145914) ring of the indole into the six-membered pyridine ring of the quinoline system.

This method has proven effective for a range of substituted indoles, particularly those with substituents at the 4, 5, and 6 positions. However, the reaction's success is sensitive to the substitution pattern; a substituent at the 7-position leads to poor yields, while a substituent at the 2-position is detrimental to the reaction. Furthermore, the presence of an N-H bond on the indole appears to be necessary for the desired cyclopropanation-ring expansion pathway to occur.

Optimization Parameters in Laboratory and Scalable Synthesis

Impact of Reaction Temperature, Solvent Selection, and Reaction Time on Yield and Purity

The optimization of reaction conditions is a critical step in developing any synthetic protocol to maximize product yield and purity while minimizing reaction time and byproduct formation. The key parameters—temperature, solvent, and reaction time—are often interdependent and their effects must be systematically evaluated.

Reaction Temperature: Temperature directly influences the rate of reaction. Higher temperatures can accelerate product formation but may also promote side reactions or decomposition of reactants and products, leading to lower purity. For instance, in the Friedländer synthesis of quinolines, a common method for constructing the quinoline core, heating at 160 °C can provide optimal yields in a very short time (5-10 minutes), especially under microwave irradiation. researchgate.net Conversely, some reactions require precise, often sub-ambient, temperature control to prevent unwanted side reactions.

Solvent Selection: The choice of solvent is crucial as it affects reactant solubility, reaction rate, and sometimes the reaction pathway itself. In Suzuki-Miyaura couplings, polar aprotic solvents like Dimethylformamide (DMF) are often effective. researchgate.net In other quinoline syntheses, solvents can also act as catalysts; for example, acetic acid can serve as both the solvent and the acid catalyst in the Friedländer reaction. researchgate.net Aprotic polar solvents have been shown to be beneficial, whereas protic solvents like ethanol can be detrimental in certain metal-catalyzed reactions, possibly due to inhibitory complexation with the catalyst. rsc.org

Reaction Time: The duration of a reaction must be sufficient for the conversion of starting materials but not so long that product degradation or the formation of impurities becomes significant. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal endpoint. jocpr.com Studies have shown that extending reaction times does not always lead to higher yields and can sometimes be detrimental. researchgate.net

Table 2: Illustrative Optimization of a Generic Heterocycle Synthesis (e.g., Suzuki Coupling)

| Parameter | Condition A | Condition B | Condition C | Typical Outcome |

| Temperature | Room Temperature | 80 °C | 120 °C | Yield often increases with temperature up to an optimal point, beyond which byproduct formation may increase. acs.orgtandfonline.com |

| Solvent | Toluene | DMF | Ethanol/Water | The choice depends on reactant solubility and catalyst compatibility. Polar aprotic solvents like DMF are common for Pd-catalyzed couplings. researchgate.netresearchgate.net |

| Base | K₂CO₃ | Na₂CO₃ | Cs₂CO₃ | The base is critical for the transmetalation step; its strength and solubility can significantly impact the reaction rate and yield. |

| Catalyst Loading | 1 mol % | 3 mol % | 5 mol % | Higher catalyst loading can increase reaction rate but also cost; optimization aims for the lowest effective loading. |

| Reaction Time | 2 hours | 12 hours | 24 hours | The reaction is run until starting material is consumed, as determined by monitoring (e.g., TLC, LC-MS). |

Modern Techniques for Reaction Control and Reproducibility in Academic Settings

Modern academic laboratories are increasingly adopting advanced tools and methodologies to enhance the control, reproducibility, and efficiency of chemical synthesis. These techniques move beyond traditional round-bottom flasks and manual control to provide precise, automated, and data-rich experimental environments.

Automated Laboratory Reactors (ALRs): Systems like the Syrris Atlas HD or Mettler Toledo EasyMax are at the forefront of this shift. syrris.commt.com These benchtop reactors offer precise, programmable control over key reaction parameters, including temperature (with ranges from -90 °C to +250 °C), stirring rate, and reagent dosing. mt.comhelgroup.com By automating the execution of a reaction recipe, ALRs ensure high reproducibility between experiments and allow for unattended operation, freeing up researcher time. mt.com Parallel synthesis platforms enable multiple experiments to be run simultaneously under different conditions, which is ideal for Design of Experiments (DoE) studies to rapidly screen and optimize reaction parameters. helgroup.com

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters in real-time. wikipedia.org While heavily used in industry, its tools are invaluable in academic settings for gaining deep process understanding. longdom.orgeuropeanpharmaceuticalreview.com In-situ analytical probes, such as FTIR or Raman spectrometers, can be integrated directly into automated reactors. mt.com These tools monitor the concentration of reactants, intermediates, and products as the reaction progresses, providing detailed kinetic data that is impossible to obtain through traditional offline sampling. mt.com This real-time data allows for a more accurate determination of reaction endpoints and a deeper understanding of reaction mechanisms.

The combination of ALRs for precise control and PAT for real-time analysis creates a powerful platform for developing robust and reproducible synthetic procedures. The data-rich environment facilitates faster optimization and provides a clearer understanding of the factors that influence reaction outcomes, ultimately leading to higher quality results. mt.comnih.gov

Chemical Reactivity and Derivatization Pathways of Ethyl 6 Chloroisoquinoline 3 Carboxylate

Oxidative Transformations of the Isoquinoline (B145761) Scaffold

The isoquinoline scaffold of Ethyl 6-chloroisoquinoline-3-carboxylate is susceptible to oxidative transformations, particularly at the nitrogen atom. The lone pair of electrons on the nitrogen makes it a target for oxidizing agents, leading to the formation of an N-oxide derivative. This reaction is analogous to the oxidation observed in similar quinoline (B57606) structures.

Common reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can serve as a valuable intermediate for further functionalization, as the N-oxide group can influence the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions.

Table 1: Oxidative Transformation of this compound

| Reactant | Reagent(s) | Product |

|---|

Reductive Reactions and their Products

The isoquinoline ring system in this compound can undergo reduction, primarily affecting the pyridine (B92270) portion of the bicyclic structure. Catalytic hydrogenation is a common method to achieve this transformation, leading to the corresponding tetrahydroisoquinoline derivative.

This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The reduction saturates the C1=N2 and C3=C4 double bonds of the isoquinoline ring, yielding Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The ester and chloro groups generally remain intact under these conditions.

Table 2: Reductive Transformation of the Isoquinoline Ring

| Reactant | Reagent(s) | Product |

|---|

Nucleophilic Substitution Reactions and Electrophilicity of the Chloro-Substituent

The chlorine atom at the 6-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the isoquinoline nitrogen atom activates the ring system towards attack by nucleophiles, making the chloro group a viable leaving group. This reactivity is a cornerstone for introducing a wide array of functional groups onto the isoquinoline scaffold. researchgate.netarkat-usa.org

A variety of nucleophiles can be employed to displace the chloro substituent. These reactions are often facilitated by heat and sometimes require the presence of a base or a catalyst.

Amination: Reaction with primary or secondary amines (e.g., benzylamine (B48309), aniline) yields the corresponding 6-aminoisoquinoline (B57696) derivatives. arkat-usa.org

Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium methoxide) or phenoxides can be used to introduce ether linkages.

Thiolation: Thiolates (e.g., sodium thiophenolate) can displace the chlorine to form thioethers.

Azide (B81097) Formation: Sodium azide can be used to introduce an azido (B1232118) group, which is a versatile precursor for amines or for use in click chemistry. researchgate.net

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amines | Benzylamine, Morpholine | 6-Amino-isoquinolines |

| Alkoxides | Sodium Methoxide | 6-Alkoxy-isoquinolines |

| Thiolates | Sodium Thiophenolate | 6-Thioether-isoquinolines |

Ester Moiety Reactivity: Hydrolysis and Transesterification

The ethyl carboxylate group at the 3-position is a key functional handle that can be readily modified. The two primary reactions of this ester moiety are hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloroisoquinoline-3-carboxylic acid, under either acidic or basic conditions. researchgate.net Basic hydrolysis, or saponification, is commonly achieved using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis typically employs a strong acid in an aqueous medium. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound.

Table 4: Reactions of the Ester Moiety

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), then H₃O⁺ | 6-chloroisoquinoline-3-carboxylic acid |

Functional Group Interconversions for Structural Diversification

The functional groups present in this compound and its immediate derivatives serve as starting points for a wide range of interconversions, enabling extensive structural diversification. ub.edunih.gov

From the Carboxylic Acid: The 6-chloroisoquinoline-3-carboxylic acid obtained from hydrolysis can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu This highly reactive intermediate can then be reacted with amines to form amides, or with alcohols to form different esters.

From the Chloro Group: Beyond SNAr reactions, the chloro group can participate in metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids or Heck coupling with alkenes can be used to form new carbon-carbon bonds at the 6-position, significantly increasing molecular complexity.

From the Azide Group: The 6-azido derivatives can be reduced to 6-aminoisoquinolines using reagents like H₂/Pd/C or triphenylphosphine. vanderbilt.edu

These interconversions highlight the utility of this compound as a scaffold for building a library of complex molecules.

Table 5: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | SOCl₂ | Acid Chloride |

| Acid Chloride | R₂NH | Amide |

| Chloro Group | R-B(OH)₂, Pd catalyst | Aryl/Alkyl Group (Suzuki Coupling) |

Computational and Theoretical Investigations of Ethyl 6 Chloroisoquinoline 3 Carboxylate

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of chemical compounds.

DFT calculations can elucidate the electronic structure of Ethyl 6-chloroisoquinoline-3-carboxylate, providing insights into its stability and reactivity. Key reactivity descriptors derived from DFT include chemical potential (μ), global hardness (η), and global electrophilicity (ω). These descriptors help in understanding the molecule's tendency to accept or donate electrons in a chemical reaction. For instance, a higher chemical potential suggests a better electron-donating capability, while a higher electrophilicity index points to a stronger electron-accepting nature.

Table 1: Hypothetical Reactivity Descriptors for this compound This table presents illustrative data calculated using DFT.

| Descriptor | Value | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -4.5 eV | Indicates the tendency of the molecule to donate electrons. |

| Global Hardness (η) | 3.2 eV | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 3.18 eV | Quantifies the ability of the molecule to accept electrons. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

The analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-deficient regions of a molecule. In this compound, the nitrogen and oxygen atoms are expected to be electron-rich (nucleophilic) sites, while the chlorinated ring and the carbonyl carbon are likely to be electron-deficient (electrophilic) sites.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains hypothetical data from DFT calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.1 |

| LUMO | -2.9 |

| HOMO-LUMO Gap | 3.2 |

Fukui functions and dual descriptors are powerful tools within DFT for predicting the most probable sites for nucleophilic and electrophilic attacks. researchgate.netresearchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. The dual descriptor, an extension of the Fukui function, can unambiguously identify regions where a molecule will act as a nucleophile or an electrophile. researchgate.netresearchgate.net For this compound, these descriptors would help in pinpointing the specific atoms most susceptible to undergoing chemical reactions, providing valuable information for synthesis and functionalization studies.

Molecular Dynamics (MD) Simulations and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. They are instrumental in understanding how a ligand like this compound might interact with a biological target.

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein. By identifying stable and unstable water molecules, WaterMap analysis can predict how the displacement of these water molecules by a ligand will affect the binding affinity. For this compound, this analysis would be crucial in understanding the role of solvent in its binding to a target protein and in optimizing its structure to improve binding potency by displacing unfavorable water molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, docking is used to predict how a ligand such as this compound might bind to the active site of a protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies, including binding energies and interaction patterns, are vital for structure-based drug design and for proposing hypotheses about the mechanism of action.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table presents illustrative data from a molecular docking simulation.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted binding to the target. |

| Key Interacting Residues | Lys76, Leu132, Asp184 | Amino acids in the binding site forming hydrogen bonds and hydrophobic interactions. |

| Inhibition Constant (Ki) (nM) | 50 | Predicted concentration required to inhibit the target protein by 50%. |

Theoretical Predictions of Substituent Effects on Chemical Reactivity and Properties

General principles from computational chemistry suggest that the electronic properties of this molecule would be influenced by the electron-withdrawing nature of the chlorine atom at the 6-position and the ethyl carboxylate group at the 3-position. These substituents would likely affect the electron density distribution across the isoquinoline (B145761) ring system, thereby influencing its reactivity towards electrophilic and nucleophilic reagents.

Similarly, the molecular descriptors of this compound, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), would be expected to show sensitivity to the polarity of the solvent. Solvation models, like the Polarizable Continuum Model (PCM), are typically employed in theoretical studies to quantify such solvent effects. However, without specific research on this compound, any discussion remains speculative.

Therefore, the following subsections cannot be populated with the detailed, scientifically accurate content and data tables as requested, due to the absence of specific research findings for this compound in the available literature.

Correlation Between Electronic Properties and Reactivity Trends

No specific studies detailing the correlation between the electronic properties (such as HOMO-LUMO gap, charge distribution, and electrostatic potential) and the reactivity trends of this compound were identified.

Influence of Solvent Polarity on Molecular Descriptors

No specific data or research was found that investigates the influence of different solvent polarities on the molecular descriptors of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Isoquinoline 3 Carboxylates

Influence of Halogenation at the 6-Position on Molecular Interactions and Activity

The introduction of a halogen atom, such as chlorine, at the 6-position of the isoquinoline (B145761) ring system significantly modulates a molecule's physicochemical properties and its resulting biological activity. Halogenation can profoundly influence intermolecular interactions, which are critical for a drug's binding affinity to its target protein. nih.gov

The chlorine atom is an electron-withdrawing group, which alters the electron distribution across the aromatic isoquinoline scaffold. This electronic perturbation can affect the pKa of the isoquinoline nitrogen, influencing its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with receptor sites.

Furthermore, the chlorine atom can participate in specific non-covalent interactions, such as halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, like a carbonyl oxygen or an amine nitrogen, on a biological target. The strength of these interactions increases with the size and polarizability of the halogen, from fluorine to iodine. nih.gov This capability for forming additional, specific contacts can lead to enhanced binding affinity and selectivity for a particular target.

Role of the Ethyl Ester Moiety at the 3-Position in Prodrug Design and Activity Modulation

The ethyl ester group at the 3-position of the isoquinoline ring is a key functional group that significantly influences the molecule's pharmacokinetic profile and can be strategically employed in prodrug design. nih.govmdpi.com Prodrugs are inactive or less active derivatives that are converted in vivo to the active parent drug through enzymatic or chemical transformation.

Esterification of a carboxylic acid is a common and effective prodrug strategy for several reasons: ebrary.net

Metabolic Activation : Once absorbed into the body, the ethyl ester can be hydrolyzed by ubiquitous esterase enzymes present in the plasma, liver, and other tissues to release the active parent drug, the isoquinoline-3-carboxylic acid. nih.gov This bioactivation ensures that the active compound is delivered to the systemic circulation.

Modulation of Activity and Duration : The rate of hydrolysis of the ester can be tuned by modifying the alcohol moiety (e.g., from methyl to ethyl to bulkier groups) to control the rate of drug release, thereby modulating the onset and duration of the pharmacological effect.

Comparative Analysis of Substituent Effects: Methoxy (B1213986) versus Halogen Analogues

When designing bioactive molecules based on the isoquinoline scaffold, the choice of substituents on the aromatic ring is critical. A comparative analysis of a halogen, like the chloro group at the 6-position, versus a methoxy group reveals distinct differences in their electronic and steric properties, which translate into different biological activities.

| Feature | 6-Chloro Substituent | 6-Methoxy Substituent |

| Electronic Effect | Inductively electron-withdrawing | Electron-donating by resonance; weakly electron-withdrawing by induction |

| Hydrogen Bonding | Weak H-bond acceptor; can form halogen bonds | Strong H-bond acceptor (oxygen atom) |

| Steric Profile | Moderately bulky | Similar bulkiness to chloro, but with conformational flexibility |

| Lipophilicity | Increases lipophilicity | Can slightly decrease or have a minor effect on lipophilicity compared to H |

Table 1: Comparison of Physicochemical Properties of Chloro and Methoxy Substituents.

Electronic Effects : The 6-chloro group, being strongly electron-withdrawing, decreases the electron density of the isoquinoline ring system. In contrast, the 6-methoxy group is a classic example of a resonance-donating group, which increases electron density at the ortho and para positions, while being weakly inductively withdrawing. These differing electronic effects can drastically alter the reactivity of the scaffold and its ability to participate in π-π stacking or cation-π interactions with a biological target.

Binding Interactions : A key difference lies in their hydrogen bonding capabilities. The oxygen atom of a methoxy group is a potent hydrogen bond acceptor, which can form a strong, stabilizing interaction with a hydrogen bond donor residue (e.g., the amide N-H of an asparagine or glutamine) in a protein's active site. nih.gov While a chlorine atom can act as a very weak hydrogen bond acceptor, its more significant contribution to binding is often through halogen bonding or hydrophobic interactions. nih.gov

Metabolic Stability : The methoxy group can be susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can be a route for drug clearance. Halogenated aromatic rings, particularly those with chlorine, are often more resistant to metabolic oxidation, which can lead to a longer biological half-life.

The choice between a chloro and a methoxy group at the 6-position would therefore depend on the specific requirements of the biological target. If a hydrogen bond acceptor is needed in that region of the binding site, a methoxy group would be preferred. If increased lipophilicity and metabolic stability are desired, or if a halogen bond can be formed, a chloro group might be the superior choice.

Stereochemical Considerations in Isoquinoline-Based Ligands

While Ethyl 6-chloroisoquinoline-3-carboxylate itself is an aromatic, planar molecule lacking any stereocenters, stereochemistry becomes a paramount consideration for its hydrogenated derivatives, such as dihydro- and tetrahydroisoquinolines. researchgate.netresearchgate.net Many biologically active isoquinoline alkaloids found in nature are chiral, often possessing a stereocenter at the C-1 position. nih.gov

When the aromatic isoquinoline ring is reduced, new chiral centers can be created. For instance, reduction of the C1-N2 imine bond in a 3,4-dihydroisoquinoline (B110456) intermediate generates a stereocenter at C-1. The spatial arrangement of substituents at these chiral centers can have a profound impact on biological activity. The two enantiomers (R and S forms) of a chiral molecule can exhibit vastly different pharmacological profiles because biological targets, such as enzymes and receptors, are themselves chiral.

One enantiomer may bind to a receptor with high affinity, eliciting the desired therapeutic effect, while the other enantiomer may bind with much lower affinity, be inactive, or even bind to a different target, causing unwanted side effects. nih.gov Therefore, in the development of drugs based on reduced isoquinoline scaffolds, it is often crucial to synthesize and test each enantiomer separately to identify the eutomer (the more active enantiomer). This highlights the importance of asymmetric synthesis or chiral separation techniques in the design and optimization of isoquinoline-based ligands.

Principles for Designing Isoquinoline Scaffolds with Desired Biological Activities

The isoquinoline framework is a versatile template for drug design, and several key principles guide the modification of this scaffold to achieve desired biological activities. rsc.orgrsc.orgresearchgate.net The design process is an iterative cycle of modifying the structure and evaluating the effect on activity.

Scaffold Hopping and Bioisosterism : The isoquinoline nucleus can serve as a replacement for other bicyclic aromatic systems in known drugs to generate novel compounds with potentially improved properties or different selectivity profiles. Bioisosteric replacement of functional groups (e.g., replacing a -CH= group with a nitrogen atom to move from a quinoline (B57606) to an isoquinoline) can modulate activity and ADME (absorption, distribution, metabolism, and excretion) properties. rsc.org

Substitution Pattern Modification : The biological activity of the isoquinoline scaffold can be finely tuned by varying the substituents at different positions.

Positions 1 and 3 : Substituents at these positions often project into solvent-exposed regions or specific sub-pockets of a binding site. Modifying these groups can significantly impact potency and selectivity.

Positions 6 and 7 : These positions on the benzo part of the ring are common sites for modification to alter properties like solubility, lipophilicity, and metabolic stability. Introducing groups like halogens, methoxy, or hydroxyls can modulate interactions with the target and influence the pharmacokinetic profile. nih.gov

Planarity and Three-Dimensionality : While the aromatic isoquinoline is planar, introducing substituents with sp3-hybridized carbons or reducing the scaffold to a tetrahydroisoquinoline introduces three-dimensional character. researchgate.net This can improve binding by allowing for more optimal interactions with the complex, three-dimensional surfaces of protein binding sites.

Fragment-Based Design : A modern approach involves identifying small molecular fragments that bind to a target and then linking or growing them based on the isoquinoline scaffold to create a more potent lead compound. researchoutreach.org This "fragment merging by design" strategy can accelerate the discovery of effective drug candidates. researchoutreach.org

SAR Methodologies and Computational Integration for Lead Optimization

Lead optimization is the process of refining a promising hit compound, such as an isoquinoline-3-carboxylate derivative, into a drug candidate with optimal efficacy, selectivity, and pharmacokinetic properties. researchgate.net This is achieved through a combination of synthetic chemistry, biological testing, and computational modeling.

Structure-Activity Relationship (SAR) studies are at the core of this process. SAR involves systematically modifying the chemical structure of the lead compound and assessing how these changes affect its biological activity. researchgate.net For example, a series of analogues of this compound could be synthesized, varying the halogen at the 6-position (F, Br, I) or changing the ester group at the 3-position (methyl, propyl, etc.), to build a qualitative understanding of the structural requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical correlation between the chemical properties of a series of compounds and their biological activities. japsonline.comnih.gov These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of novel, unsynthesized compounds. japsonline.com This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. researchgate.net

| Methodology | Description | Application to Isoquinoline-3-carboxylates |

| SAR | Systematically modifies structure to observe changes in biological activity. | Synthesizing analogues with different substituents at positions 1, 3, 6, 7, etc., to determine key functional groups for activity. |

| QSAR | Develops mathematical models correlating chemical properties with activity to predict the potency of new compounds. | Building a model based on a series of isoquinoline derivatives to predict the activity of novel analogues before synthesis. japsonline.comjapsonline.com |

| Molecular Docking | Computationally predicts the preferred binding orientation of a ligand to its target protein. | Docking this compound into the active site of a target enzyme to visualize key interactions and guide modifications. nih.govmdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time to assess the stability of binding interactions. | Running MD simulations on a docked complex to confirm the stability of predicted hydrogen or halogen bonds. mdpi.com |

Table 2: Methodologies for Lead Optimization.

Computational tools are integral to modern lead optimization. Molecular docking is used to predict how a ligand fits into the three-dimensional structure of its biological target. researchgate.netresearchgate.net This allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, or halogen bonds that contribute to binding. nih.govmdpi.com The insights from docking studies can then guide the rational design of new analogues with improved complementarity to the active site. Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic nature of the ligand-protein complex, providing information on the stability of the predicted binding mode over time. mdpi.com By integrating these computational methods with empirical SAR data, researchers can accelerate the iterative cycle of design, synthesis, and testing to efficiently optimize lead compounds. researchgate.net

Applications of Ethyl 6 Chloroisoquinoline 3 Carboxylate As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules and Natural Products

The isoquinoline (B145761) framework is the backbone of many intricate natural products, particularly marine alkaloids, which are known for their novel structures and potent biological activities. acs.org Synthetic chemists utilize functionalized isoquinolines like ethyl 6-chloroisoquinoline-3-carboxylate as key starting materials or intermediates to construct these complex targets.

Two prominent examples of such natural products are the lamellarin alkaloids and ecteinascidin 743 (ET-743).

Lamellarin Alkaloids: This family of marine natural products, isolated from molluscs, exhibits a range of biological activities, including potential applications in controlling cytostatic cell proliferation. acs.orgnumberanalytics.com The synthesis of lamellarins and their analogues often involves the construction of a central pyrrole (B145914) core fused to an isoquinoline unit. ontosight.aiamerigoscientific.com Research has demonstrated synthetic routes that start from isoquinoline derivatives to build the characteristic 5,6-dihydropyrrolo[2,1-a]isoquinoline skeleton of lamellarins. numberanalytics.comscience.govamericanelements.com The presence of functional groups, such as the chloro and carboxylate moieties in this compound, provides the necessary attachment points for building the additional rings and introducing the required substituents for these complex diarylpyrroloisoquinoline structures.

Ecteinascidin 743 (Trabectedin): Isolated from the Caribbean tunicate Ecteinascidia turbinata, Ecteinascidin 743 is a highly potent antitumor agent approved for clinical use. scribd.comresearchgate.net Its remarkably complex structure features three tetrahydroisoquinoline (THIQ) units linked together. scribd.com The total synthesis of ET-743 and its analogues is a significant challenge in organic chemistry, and successful strategies rely on the preparation and coupling of highly functionalized isoquinoline or tetrahydroisoquinoline fragments. wikipedia.org A precursor like this compound can be envisioned as a starting point for one of these essential units, with the ester group allowing for modifications and the chloro group providing a site for cross-coupling reactions to link different parts of the molecule.

The following table summarizes the key natural product classes where isoquinoline intermediates are essential.

| Natural Product Class | Core Structure Component | Relevant Biological Activity |

| Lamellarin Alkaloids | Pyrrolo[2,1-a]isoquinoline | Cytostatic, Multidrug Resistance Modulation |

| Ecteinascidins | Tetrahydroisoquinoline (THIQ) | Antitumor, DNA Alkylation |

| Papaverine (B1678415) Alkaloids | 1-Benzylisoquinoline | Vasodilator |

Precursor for Advanced Pharmaceutical Agents and Drug Discovery Programs

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes isoquinoline derivatives, including this compound, highly sought-after precursors in drug discovery programs.

The utility of this compound as a pharmaceutical intermediate is highlighted by its connection to potent therapeutic agents and drug candidates:

Anticancer Agents: The synthesis of the approved anticancer drug Ecteinascidin 743 (Trabectedin) and its analogues is a prime example of the pharmaceutical application of complex isoquinoline chemistry. scribd.com Given that ET-743 is composed of three tetrahydroisoquinoline units, intermediates derived from compounds like this compound are crucial for developing new, potentially more effective or less toxic analogues for cancer treatment. researchgate.net

Enzyme Inhibitors: Research into diversely functionalized isoquinolines has shown that derivatives containing a 6-chloro substitution exhibit significant inhibitory activity against phosphodiesterase 4B (PDE4B). PDE4B is an enzyme involved in inflammatory pathways, and its inhibitors are investigated for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

The table below details some of the therapeutic targets for which isoquinoline-based compounds have been developed.

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class |

| Oncology | DNA Alkylation | Ecteinascidin 743 (Trabectedin) |

| Inflammation | Phosphodiesterase 4B (PDE4B) Inhibition | 6-Chloro-isoquinoline derivatives |

| Infectious Diseases | Antimicrobial, Antifungal | Berberine, Synthetic THIQs science.gov |

| Cardiovascular | Vasodilation | Papaverine |

Intermediate in the Development of Agrochemicals, Pesticides, and Herbicides

While specific data on the direct use of this compound in agrochemical formulations is not widely published, the broader class of isoquinoline derivatives has been recognized for its utility in crop protection. ontosight.ai The biological activity inherent in the isoquinoline scaffold is not limited to human medicine; it also extends to interactions with biological targets in pests and weeds.

General applications of isoquinolines in agriculture include their use in the manufacture of insecticides and fungicides. Their molecular structure can be modified to create compounds that are selectively toxic to insects or fungi while having minimal impact on the crop plant. ontosight.aiamerigoscientific.com Furthermore, certain quinoline (B57606) and isoquinoline derivatives have been investigated as safeners or antidotes, which are chemicals used to protect cultivated plants from the harmful effects of herbicides. researchgate.net

Utilization in the Production of Fine Chemicals and Specialty Materials

Beyond its role as a bioactive precursor, the isoquinoline chemical family has applications in materials science and the production of fine chemicals. ontosight.aiscience.gov The rigid, aromatic structure and the presence of a nitrogen atom give these molecules unique electronic and physical properties that can be harnessed for various industrial uses.

Dyes and Paints: Isoquinoline derivatives are used in the manufacturing of certain types of dyes and paints.

Corrosion Inhibitors: The ability of heterocyclic compounds like isoquinoline to coordinate to metal surfaces makes them effective corrosion inhibitors. numberanalytics.com They can form a protective layer on the metal, preventing its degradation.

Advanced Materials: In materials science, isoquinoline derivatives are being explored for more advanced applications. They have been used as building blocks for polymers and copolymers intended for use as conductive materials and optical materials. science.gov Additionally, they can serve as organic ligands in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. science.gov The development of luminescent materials based on dihydrothieno[2,3-c]isoquinolines for applications in sensors and optical displays has also been a subject of research. numberanalytics.com

常见问题

Q. What are the common synthetic routes for Ethyl 6-chloroisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, a method involving phenethylamine derivatives and carbonyl compounds under catalytic conditions (e.g., piperidine) achieves cyclization to form the isoquinoline core . Heating at 453 K with diethyl malonate and monitoring via TLC ensures reaction completion, followed by purification via silica-gel chromatography . Yield optimization requires precise control of stoichiometry, solvent selection (e.g., ethyl acetate for extraction), and temperature gradients.

Q. How can the purity and structural integrity of synthesized this compound be validated?

Purity is confirmed using HPLC or GC-MS, while structural validation employs -NMR, -NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive confirmation of molecular geometry. For example, C–H bond lengths in the crystal structure (0.93–0.97 Å) and displacement parameters () are critical for assessing refinement accuracy .

Q. What are the key physicochemical properties influencing its reactivity in medicinal chemistry applications?

The electron-withdrawing chloro and ester groups enhance electrophilicity at the 3-carboxylate position, facilitating nucleophilic substitutions. Solubility in polar aprotic solvents (e.g., DMSO) and stability under acidic/basic conditions are determined via pH-dependent UV-Vis spectroscopy .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for derivatives of this compound?

SC-XRD analysis using SHELX software (e.g., SHELXL for refinement) provides bond angles and torsion angles critical for mechanistic validation. For instance, the dihedral angle between the quinoline and phenyl rings in derivatives (e.g., 176.16° in Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) clarifies steric effects and regioselectivity . Discrepancies between computational (DFT) and experimental bond lengths can guide mechanistic revisions .

Q. What methodologies address contradictory biological activity data across analogs of this compound?

Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing chloro with trifluoromethyl ) and comparative bioassays. For example, IC values in enzyme inhibition assays should be normalized to lipophilicity (logP) and electronic parameters (Hammett constants). Contradictions may arise from assay conditions (e.g., buffer pH affecting compound stability), necessitating orthogonal validation via SPR or ITC .

Q. How can computational tools enhance the design of this compound-based inhibitors?

Molecular docking (AutoDock/Vina) and MD simulations predict binding affinities to target proteins (e.g., kinases). Electrostatic potential maps derived from DFT calculations (Gaussian09) identify nucleophilic/electrophilic hotspots, guiding functionalization at the 6-chloro or 3-carboxylate positions . QSAR models incorporating topological polar surface area (TPSA) and molar refractivity improve pharmacokinetic predictions .

Critical Analysis of Contradictions

- Stereochemical Assignments : Discrepancies in NOESY data vs. XRD torsion angles may arise from dynamic effects in solution. Use variable-temperature NMR to resolve .

- Biological Activity : Inconsistent IC values across studies may reflect differences in cell lines (e.g., HEK293 vs. HeLa). Standardize assays using WHO-recommended protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。